N-cyclooctyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide
Overview
Description
N-cyclooctyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H29FN2O2 and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.22130633 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Development of Fluorine-18-labeled Antagonists
Fluorinated derivatives of WAY 100635, a known compound for imaging serotonin 5-HT1A receptors, have been developed and evaluated for their biological properties. These compounds, including those incorporating 4-fluorobenzoic acid, show potential for assessing dynamic changes in serotonin levels and for providing better statistics and quantification in static measurement of 5-HT1A receptor distribution due to their pharmacokinetic properties and specific binding ratios (Lang et al., 1999).
Inhibition of Defluorination to Enhance Imaging
Research into improving the visualization of serotonin 5-HT1A receptors in the human brain has shown that disulfiram inhibits defluorination of 18F-FCWAY, a PET radioligand, thereby reducing bone radioactivity and enhancing brain imaging. This suggests a potential for using disulfiram with other radioligands undergoing defluorination, improving the efficacy of PET imaging in studying brain receptors (Ryu et al., 2007).
Comparison of PET Imaging Radioligands
A study comparing 18F-Mefway with 18F-FCWAY for quantifying 5-HT1A receptors in humans concluded that although 18F-Mefway demonstrates resistance to in vivo defluorination, its lower DVR values and higher overestimation bias make it less favorable than 18F-FCWAY. This highlights the nuanced considerations in selecting radioligands for PET imaging of specific brain receptors (Choi et al., 2015).
Novel Mycobacterium tuberculosis GyrB Inhibitors
Research into novel antituberculosis agents has led to the development of thiazole-aminopiperidine hybrid analogues, such as ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, showing activity against Mycobacterium tuberculosis with promising non-cytotoxic profiles (Jeankumar et al., 2013).
Antihistaminic-Antiserotonin Properties
Cyproheptadine, a compound with structural similarities, demonstrates potent antihistaminic and antiserotonin actions, suggesting potential therapeutic applications in conditions mediated by these receptors (Stone et al., 1961).
Properties
IUPAC Name |
N-cyclooctyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O2/c22-18-10-8-17(9-11-18)21(26)24-14-12-16(13-15-24)20(25)23-19-6-4-2-1-3-5-7-19/h8-11,16,19H,1-7,12-15H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIPCLBKBHTNJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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